- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 3238-38-8 (Phenol,2,3,4,6-tetramethyl-)
Phenol,2,3,4,6-tetramethyl- structure
Phenol,2,3,4,6-tetramethyl- Properties
Names and Identifiers
-
- Phenol,2,3,4,6-tetramethyl-
- 2,3,4,6-tetramethylphenol
- (Isodurenol)
- 2.3.4.6-Tetramethyl-phenol
- 4-Hydroxy-1.2.3.5-tetramethyl-benzol
- Einecs 221-799-4
- Phenol,2,3,4,6-tetramethyl
- CHEMBL4287899
- O8267G3UF3
- Phenol, 2,3,4,6-tetramethyl-
- Q27285458
- UNII-O8267G3UF3
- NS00029269
- Isodurol
- SCHEMBL394530
- EN300-7691564
- InChI=1/C10H14O/c1-6-5-7(2)10(11)9(4)8(6)3/h5,11H,1-4H
- WEJVHFVGNQBRGH-UHFFFAOYSA-N
- isodurenol
- 3238-38-8
- DTXSID5062926
- AKOS006272177
- +Expand
-
- WEJVHFVGNQBRGH-UHFFFAOYSA-N
- InChI=1S/C10H14O/c1-6-5-7(2)10(11)9(4)8(6)3/h5,11H,1-4H3
- CC1C(C)=C(C)C=C(C)C=1O
Computed Properties
- 150.10400
- 1
- 1
- 0
- 150.104465066g/mol
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- 3
- 9
- 0
- 20.2Ų
Experimental Properties
- 2.62580
- 20.23000
Phenol,2,3,4,6-tetramethyl- Security Information
Phenol,2,3,4,6-tetramethyl- Customs Data
- 2907199090
-
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Phenol,2,3,4,6-tetramethyl- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ; 7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
New Journal of Chemistry,
2016,
40(4),
3677-3685
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Catalysis Science & Technology,
2015,
5(4),
2117-2124
,
Phenol,2,3,4,6-tetramethyl- Raw materials
Phenol,2,3,4,6-tetramethyl- Preparation Products
- 2-Phenylacetamide (103-81-1)
- 3',4'-Dimethoxyacetophenone (1131-62-0)
- 3-tert-Butyl-p-hydroxyanisole (121-00-6)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Benzene, 1,4-dimethoxy-2,3,5,6-tetramethyl- (13199-54-7)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2,3,6-Trimethylphenol (2416-94-6)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 4-Ethoxy-3-methoxytoluene (33963-27-8)
- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)
- 2,5-Diisopropylphenol (35946-91-9)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- 2,5-dimethylcyclopentan-1-one (4041-09-2)
- β-Cyclocitral (432-25-7)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- 3,4-Dimethoxytoluene (494-99-5)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- methyl 2-hydroxy-4-methoxy-6-methylbenzoate (520-43-4)
- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)
- Tetramethylhydroquinone (527-18-4)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)
- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 3-Acetoxydodecane (60826-26-8)
- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)
- 2,5-Dimethylbenzene-1,4-diol (615-90-7)
- 4-Ethyltoluene (622-96-8)
- 4-Methylpentanoic acid (646-07-1)
- 1-Naphthalenecarboxaldehyde, 4,6-dimethoxy- (65565-33-5)
- 2,3,5-Trimethyphenol (697-82-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Ethyl-5-propylphenol (72386-20-0)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- cis-2-Methylcyclohexanol (7443-70-1)
- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)
- (74810-46-1)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- 2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol (77879-82-4)
- 2-Methylpropanoic acid (79-31-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Hexamethylbenzene (87-85-4)
- 2-tert-Butyl-4-hydroxyanisole (88-32-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- Thymol (89-83-8)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- Methyl Eugenol (93-15-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- 4-Tert-Butylcatechol (98-29-3)
Phenol,2,3,4,6-tetramethyl- Related Literature
-
1. Hydrogenolysis process for lignosulfonate depolymerization using synergistic catalysts of noble metal and metal chlorideRiyang Shu,Ying Xu,Longlong Ma,Qi Zhang,Tiejun Wang,Pengru Chen,Qingyun Wu RSC Adv. 2016 6 88788
-
R. W. Cripps,D. H. Hey J. Chem. Soc. 1943 14
-
3. Kinetics of the dienone–phenol rearrangement and basicity studies of some cyclohexa-2,5-dienonesMichael J. Hughes,Anthony J. Waring J. Chem. Soc. Perkin Trans. 2 1974 1043
-
4. Upgrading of anisole using in situ generated hydrogen in pin to plate pulsed corona dischargeHamed Taghvaei,Mohammad Reza Rahimpour RSC Adv. 2016 6 98369
-
Sunit Kumar Singh,Kunal Nandeshwar,Jayant D. Ekhe New J. Chem. 2016 40 3677
-
6. 108. A method of nuclear methylation of phenolic substancesM. G. Barclay,A. Burawoy,G. H. Thomson J. Chem. Soc. 1944 400
-
7. Organic chemistry
-
8. CCXVII.—The nuclear alkylation of aromatic bases. Part I. The action of methyl alcohol on the hydrochlorides of o- and p-toluidine, mesidine, and dimethylmesidineDonald Holroyde Hey J. Chem. Soc. 1931 1581
-
9. 134. Action of alkali and on bishydroxydurylmethaneA. Burawoy,J. T. Chamberlain J. Chem. Soc. 1949 626
-
Bo Yuan,Ze Wang,Wenli Song,Songgeng Li New J. Chem. 2019 43 8250
3238-38-8 (Phenol,2,3,4,6-tetramethyl-) Related Products
- 95-71-6(2-Methylbenzene-1,4-diol)
- 608-43-5(2,3-Dimethylhydroquinone)
- 654-42-2(2,6-Dimethylhydroquinone)
- 700-13-0(Trimethylhydroquinone)
- 697-82-5(2,3,5-Trimethylphenol)
- 2416-94-6(2,3,6-Trimethylphenol)
- 1300-71-6(Dimethylphenol)
- 1321-28-4(1,4-Benzenediol,dimethyl-)
- 527-35-5(Phenol,2,3,5,6-tetramethyl-)
- 527-55-9(4,5-Dimethylbenzene-1,3-diol)
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